

1-Methyl-1,2,3,4-tetrahydroquinoxaline Dihydrochloride: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

1-Methyl-1,2,3,4-

Compound Name: tetrahydroquinoxaline
dihydrochloride

Cat. No.: B571931

[Get Quote](#)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on **1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride**. Due to the limited specific data for this salt, this review also encompasses information on the free base, 1-Methyl-1,2,3,4-tetrahydroquinoxaline, and the broader class of tetrahydroquinoxaline derivatives to provide a contextual understanding of its potential properties and applications.

Chemical and Physical Properties

1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound with the CAS Number 1259952-24-3.[1][2][3] It is classified as a protein degrader building block.[1] The fundamental properties of the dihydrochloride salt are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C9H14Cl2N2	[1]
Molecular Weight	221.13 g/mol	[1]
Purity	≥97%	[1]
Storage	Room temperature, inert atmosphere	[1] [2]
SMILES Code	<chem>CN1CCNC2=C1C=CC=C2.[H]Cl.[H]Cl</chem>	[2]

Synthesis and Characterization

While specific literature detailing the synthesis of the dihydrochloride salt is scarce, the synthesis of the free base, 1-Methyl-1,2,3,4-tetrahydroquinoxaline, has been described. The compound was synthesized as part of a study investigating the olfactory properties of quinoxaline derivatives.[\[4\]](#)

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline[\[4\]](#)

The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline was achieved through the reduction of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one.

- Materials: 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one (530 mg, 3.2 mmol), lithium aluminum hydride (869 mg, 23.0 mmol), and dry tetrahydrofuran (THF, 50 mL).
- Procedure: To a solution of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one in dry THF, lithium aluminum hydride was added. The reaction mixture was stirred, likely until the completion of the reduction.
- Yield: The reaction yielded 396 mg (82%) of 1-Methyl-1,2,3,4-tetrahydroquinoxaline as an orange liquid.

A general synthetic pathway for 2-substituted-1,2,3,4-tetrahydroquinoxalines has also been developed via a borane-catalyzed one-pot tandem cyclization/hydrosilylation of 1,2-

diaminobenzenes and glyoxals.^[5] This method offers a convenient and efficient route to a variety of 2-aryl- and 2-alkyl-1,2,3,4-tetrahydroquinoxaline derivatives in good to excellent yields.^[5]

Characterization Data

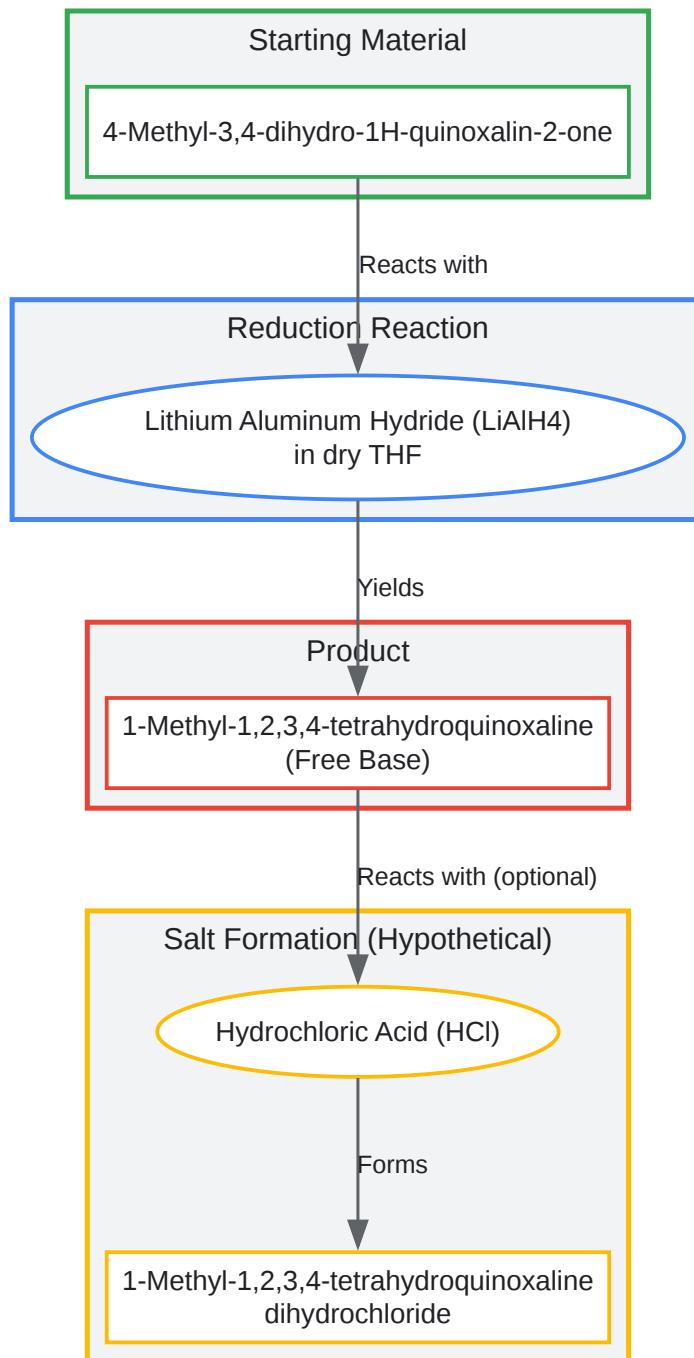
The synthesized 1-Methyl-1,2,3,4-tetrahydroquinoxaline was characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.^[4] The reported spectral data are summarized below.

Nucleus	Chemical Shift (δ , ppm)	Description
^1H NMR	6.67 (dt, $J = 7.6, 1.5$ Hz, 1H)	Aromatic
6.61–6.54 (m, 2H)	Aromatic	
6.47 (dd, $J = 7.6, 1.5$ Hz, 1H)	Aromatic	
3.50–3.45 (m, 2H)	-	
3.29–3.24 (m, 2H)	-	
2.86 (s, 3H)	Methyl	
^{13}C NMR	136.2, 134.2	Aromatic
118.7, 118.2, 113.6, 111.7	Aromatic	
49.9, 41.3, 39.1	Aliphatic	

Potential Biological Activities and Applications

There is a lack of specific biological data for **1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride** in the public domain. However, the broader class of tetrahydroquinoxaline derivatives has been investigated for various pharmacological activities.

A United States patent describes the use of substituted tetrahydroquinoxalines, including 5-bromo-6-(2-imidazolin-2-ylamino)-1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline, for altering fluid and electrolyte transport in the gastrointestinal tract, reducing intraocular pressure, and increasing renal fluid flow.^[6] This suggests that the tetrahydroquinoxaline scaffold may be a promising starting point for the development of therapeutic agents for these conditions.


Furthermore, novel tetrahydroquinoxaline sulfonamide derivatives have been designed and synthesized as potential microtubule targeting agents for cancer therapy.^[7] Some of these derivatives exhibited moderate to strong inhibitory activities against the HT-29 human colon cancer cell line.^[7] The most active compound, I-7, was found to inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase.^[7]

The tetrahydroquinoxaline core is a key structural motif in many biologically and pharmacologically active small molecules, and significant progress has been made in developing novel synthetic routes to access these compounds.^[8]

Synthetic Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of tetrahydroquinoxalines, based on the reduction of a quinoxalinone precursor, a common synthetic strategy.

General Synthetic Workflow for 1-Methyl-1,2,3,4-tetrahydroquinoxaline

[Click to download full resolution via product page](#)

Caption: General synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoxaline.

Conclusion

In summary, **1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride** is a commercially available compound with limited published scientific data. The synthesis of its free base has been reported, along with its NMR characterization. While direct biological activity data for the target compound is not readily available, the broader class of tetrahydroquinoxaline derivatives has shown promise in various therapeutic areas, including the modulation of ion transport and as potential anticancer agents. Further research is warranted to fully elucidate the pharmacological profile of **1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride** and its potential as a lead compound in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. 1259952-24-3|1-Methyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Access to 2-Substituted-1,2,3,4-Tetrahydroquinoxalines via Borane-Catalyzed One-Pot Tandem Cyclization/Hydrosilylation | Semantic Scholar [semanticscholar.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- To cite this document: BenchChem. [1-Methyl-1,2,3,4-tetrahydroquinoxaline Dihydrochloride: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b571931#1-methyl-1-2-3-4-tetrahydroquinoxaline-dihydrochloride-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com